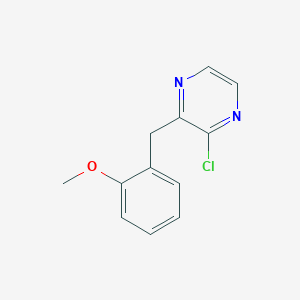

![molecular formula C17H19NO4 B1293070 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid CAS No. 913837-62-4](/img/structure/B1293070.png)

3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid

Descripción general

Descripción

The compound 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is a heterocyclic compound that is presumed to have a pyrrole core with a propanoic acid side chain. The structure suggests the presence of an acetyl group and a methoxyphenyl group attached to the pyrrole ring. While the papers provided do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, structural determination, and properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of interest due to their biological activities. Paper discusses the preparation of various heterocyclic systems starting from acetoacetic esters, leading to the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other derivatives. Although the target compound is not mentioned, the methods described could potentially be adapted for the synthesis of the pyrrole derivative . Similarly, paper describes the synthesis of pyrrolidine-2,3-dione derivatives from a 3-pyrroline-2-one precursor, which shares the pyrrole motif with the target compound. The three-component reaction and subsequent reactions with amines could offer insights into the synthetic routes for the target compound.

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and potential reactivity of a compound. Paper details the use of 1D and 2D NMR techniques, as well as high-resolution mass spectrometry, to confirm the structure of synthesized pyrrolidine-2,3-dione derivatives. These techniques could similarly be employed to elucidate the structure of 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid. Paper emphasizes the importance of single-crystal X-ray analysis for unambiguous structure determination, particularly for regiospecific compounds, which could be relevant for confirming the regiochemistry of the target compound's substituents.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can vary widely depending on their functional groups and substitution patterns. While the papers do not directly address the chemical reactions of the target compound, they do provide examples of reactions involving similar heterocyclic structures. For instance, the removal of protecting groups in paper and the reactions with amines in paper could suggest possible reactivity for the acetyl and methoxyphenyl groups in the target compound. Additionally, the formation of hydrogen-bonded dimers in carboxylic acid groups, as mentioned in paper , could imply that the target compound may also engage in such dimerization or other intermolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a carboxylic acid group in the target compound, as discussed in paper , suggests that it may have acidic properties and the ability to form hydrogen bonds. The methoxy group may contribute to the compound's solubility in organic solvents. The papers do not provide specific data on the physical properties of the target compound, but the techniques and findings they describe could be applied to investigate its melting point, solubility, stability, and other relevant properties.

Aplicaciones Científicas De Investigación

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived from biomass, is a precursor for synthesizing various chemicals, including drug compounds. It features carbonyl and carboxyl functional groups, offering flexibility and diversity in drug synthesis. LEV derivatives have applications in cancer treatment, medical materials, and other medical fields. Notably, LEV derivatives can directly synthesize drugs or modify chemical reagents, acting as linkers to form pharmaceutical intermediates. This approach can simplify synthesis steps and reduce drug synthesis costs significantly (Zhang et al., 2021).

Sorption of Phenoxy Herbicides to Environmental Materials

Research on the sorption of phenoxy herbicides, including compounds structurally related to 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid, to soil and organic matter highlights the environmental behavior of these compounds. The study provides insights into the mechanisms governing the environmental fate of such herbicides, indicating that soil organic matter and iron oxides are critical sorbents. This knowledge is essential for understanding the environmental persistence and mobility of these compounds (Werner et al., 2012).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 isoforms, which are involved in the metabolism of various drugs, provides insight into the biochemical interactions and potential therapeutic applications of related compounds. This understanding is crucial for predicting drug-drug interactions and optimizing drug therapy, illustrating the broader implications of chemical compounds in pharmacology and toxicology (Khojasteh et al., 2011).

Analytical Methods for Cyanotoxins

The development of analytical methods for detecting and quantifying cyanotoxins, including microcystins, in various matrices showcases the application of chemical analysis techniques in environmental and public health research. This area of study is critical for monitoring water quality and assessing the risks associated with cyanotoxin exposure, underscoring the importance of chemical analysis in environmental health (Bouteiller et al., 2022).

Propiedades

IUPAC Name |

3-[3-acetyl-5-(4-methoxyphenyl)-2-methylpyrrol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-11-15(12(2)19)10-16(18(11)9-8-17(20)21)13-4-6-14(22-3)7-5-13/h4-7,10H,8-9H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUMIWJHGFWKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCC(=O)O)C2=CC=C(C=C2)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166839 | |

| Record name | 3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid | |

CAS RN |

913837-62-4 | |

| Record name | 3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913837-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292987.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)

![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide](/img/structure/B1292999.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)

![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)